molecular formula C48H56FN4O8P B12072336 2'-Deoxy-5'-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3'-CE phosphoramidite

2'-Deoxy-5'-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3'-CE phosphoramidite

Cat. No.: B12072336
M. Wt: 867.0 g/mol
InChI Key: RPGGZGPCSCRCIG-UHFFFAOYSA-N
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Description

2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite is a chemically modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of biomedical research, where it is employed to introduce specific modifications into RNA strands, enhancing their structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite involves several steps. The process typically begins with the protection of the hydroxyl groups on the uridine molecule, followed by the introduction of the 5-fluoro and O4-(2,4,6-trimethylphenyl) groups. The final step involves the attachment of the 3’-CE phosphoramidite group. The reaction conditions often require the use of specific reagents and solvents, such as dimethoxytrityl chloride (DMT-Cl) for protection and cyanoethyl phosphoramidite for the final coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the phosphoramidite group, converting it into a phosphate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 5-fluoro position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine for oxidation and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with enhanced stability and functionality, which are crucial for various research and therapeutic applications.

Scientific Research Applications

2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.

    Biology: The compound is employed in the development of RNA-based probes and sensors for detecting specific biomolecules.

    Medicine: It plays a role in the design of therapeutic oligonucleotides for treating genetic disorders and viral infections.

    Industry: The compound is used in the production of diagnostic tools and kits for various applications.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite involves its incorporation into RNA strands during oligonucleotide synthesis. The modified nucleoside enhances the stability and binding affinity of the RNA, allowing for more effective targeting of specific sequences. The molecular targets include complementary RNA or DNA strands, and the pathways involved often relate to gene expression and regulation.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5’-O-DMT-2’-fluorouridine: Another modified nucleoside with similar applications but different structural modifications.

    5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A compound used for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.

Uniqueness

2’-Deoxy-5’-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3’-CE phosphoramidite is unique due to its specific modifications, which provide enhanced stability and functionality compared to other similar compounds. Its ability to introduce bespoke modifications into RNA strands makes it a valuable tool in therapeutic and diagnostic applications.

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H56FN4O8P/c1-31(2)53(32(3)4)62(58-25-13-24-50)61-42-28-44(52-29-41(49)46(51-47(52)54)60-45-34(6)26-33(5)27-35(45)7)59-43(42)30-57-48(36-14-11-10-12-15-36,37-16-20-39(55-8)21-17-37)38-18-22-40(56-9)23-19-38/h10-12,14-23,26-27,29,31-32,42-44H,13,25,28,30H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGGZGPCSCRCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56FN4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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